Biotin-LC-GRGDS Trifluoroacetate
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Overview
Description
Biotin-LC-GRGDS Trifluoroacetate is a synthetic peptide that combines biotin with the amino acid sequence Glycine-Arginine-Glycine-Aspartic Acid-Serine (GRGDS) through a linker (LC). This compound is often used in biochemical and cell biology research due to its ability to bind to specific cell surface receptors and its biotinylation, which allows for easy detection and purification .
Mechanism of Action
- Biotin is essential for various metabolic functions, such as gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
- This interaction leads to the activation of enzymes involved in critical metabolic pathways, ultimately affecting cellular processes .
- Biotin-LC-GRGDS Trifluoroacetate impacts several pathways:
- Impact on Bioavailability : Biotin’s bioavailability is influenced by dietary intake and metabolic turnover .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Biotin-LC-GRGDS Trifluoroacetate contains the amino acid sequence Arg-Gly-Asp (RGD), which is recognized in interactions between extracellular matrix (ECM) molecules and cell membrane receptors . This peptide is known to inhibit the attachment of endothelial cells to substrates .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting the attachment of endothelial cells to substrates . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically cell membrane receptors . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-LC-GRGDS Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The biotin moiety is introduced through a linker, such as 6-aminohexanoic acid (LC), which is attached to the peptide sequence .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid trifluoroacetate salt .
Chemical Reactions Analysis
Types of Reactions
Biotin-LC-GRGDS Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The biotin moiety can be substituted with other functional groups for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various biotin derivatives or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Scientific Research Applications
Biotin-LC-GRGDS Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying peptide interactions and modifications.
Biology: Facilitates the study of cell adhesion, migration, and signaling due to its ability to bind to integrin receptors.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of biosensors and diagnostic assays
Comparison with Similar Compounds
Similar Compounds
Biotin-GRGDS: Similar to Biotin-LC-GRGDS but lacks the linker, which may affect its binding efficiency and flexibility.
Biotin-RGD: Contains the shorter RGD sequence, which may have different binding properties and applications.
Biotin-LC-RGD: Similar to Biotin-LC-GRGDS but with a shorter peptide sequence
Uniqueness
Biotin-LC-GRGDS Trifluoroacetate is unique due to its specific sequence and linker, which provide optimal binding to integrin receptors and flexibility for various applications. The trifluoroacetate salt form enhances its stability and solubility .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N11O12S.C2HF3O2/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28;3-2(4,5)1(6)7/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56);(H,6,7)/t18-,19-,20-,21-,22-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHRXYZGQKUHE-JFRMRGEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56F3N11O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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